Cy5.5 alkyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cy5.5 alkyne is a far-red/near-infrared fluorescent dye that contains an alkyne group. It is widely used in click chemistry for labeling biomolecules. This compound is an analog of Cy5.5, a popular fluorophore known for its stability and brightness, making it suitable for various imaging applications, including intact organism imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy5.5 alkyne can be synthesized through a series of chemical reactions involving the introduction of an alkyne group into the Cy5.5 fluorophore. The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. The reaction conditions are generally mild, often carried out at room temperature in aqueous media .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Cy5.5 alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, allowing for the conjugation of this compound with azide-containing biomolecules .

Common Reagents and Conditions

Reagents: Copper(I) catalysts, azide-containing biomolecules, and stabilizing ligands.

Conditions: Mild conditions, often at room temperature in aqueous media. .

Major Products

The major products of these reactions are Cy5.5-labeled biomolecules, which can be used for various imaging and diagnostic applications .

Scientific Research Applications

Cy5.5 Alkyne is a versatileClick Chemistry tool that has applications in labeling biological molecules for fluorescence imaging and biochemical analysis . It is a bright and photostable near-IR probe with spectral properties similar to Alexa Fluor® 680, DyLight® 680, and IRDye® 680 dyes . The applications of this compound stem from its ability to react with azides via a copper-catalyzed click reaction (CuAAC) to form a stable triazole without requiring high temperatures .

This compound is used in a variety of scientific research applications:

- Labeling Peptides, Proteins, and Oligos Cy5.5® dyes are used for labeling peptides, proteins, and oligos .

- Fluorescence Imaging It is used to label biological molecules for fluorescence imaging and other fluorescence-based biochemical analysis .

- Antibody Conjugation this compound can be used for site-specific antibody conjugation .

- In vivo Kinetics Studies Cy5.5-labeled nanoparticles can be used to monitor distribution and accumulation in vivo .

- Cell Engineering and Drug Delivery Click chemistry, involving this compound, shows potential in binding nucleic acids, lipids, proteins, and other molecules for cell engineering and drug delivery .

- Lipid Probes Alkyne lipids have been used as lipid probes in applications such as protein lipidation, lipid-protein interaction studies, metabolic tracing, and in vitro enzymatic assays .

Case Studies

- Tracking Mesenchymal Stem Cells (MSCs) Layek et al. administered Cy5.5-labeled MSCs intravenously into tumor-bearing mice and normal mice, and the signal was detected in the tumors of tumor-bearing mice .

- Glycosylation Analysis Alkyne-Cy3 and alkyne-Cy5 dyes were used to analyze differences in glycosylation between biological samples that were metabolically labeled with azido-sugars .

- Distribution and Accumulation of Nanoparticles Cy5.5-labeled nanoparticles were monitored for distribution and accumulation in vivo, showing the highest fluorescence density in the lung at 0.5 h post-injection . The fluorescence density in the liver and spleen was maintained over 28 days .

Mechanism of Action

The mechanism of action of Cy5.5 alkyne involves its ability to undergo click chemistry reactions with azide-containing biomolecules. The alkyne group in this compound reacts with the azide group in the presence of a copper(I) catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Cyanine5 alkyne: Another alkyne-modified cyanine dye used for similar applications.

Sulfo-Cyanine5.5 alkyne: A sulfonated analog of Cy5.5 alkyne with improved water solubility.

Cy7 alkyne: A near-infrared dye with a longer wavelength emission compared to Cy5.5 .

Uniqueness

This compound is unique due to its optimal balance of brightness, stability, and near-infrared emission, making it highly suitable for in vivo imaging applications. Its ability to undergo efficient click chemistry reactions under mild conditions further enhances its utility in various scientific and industrial applications .

Biological Activity

Cy5.5 alkyne is a near-infrared (NIR) fluorescent dye that is widely utilized in biological imaging and labeling applications due to its unique properties. This article explores the biological activity of this compound, focusing on its chemical characteristics, applications in biological research, and case studies demonstrating its efficacy.

This compound is an analog of Cy5.5, known for its high extinction coefficient and quantum yield, making it suitable for sensitive detection methods. Key chemical properties include:

| Property | Value |

|---|---|

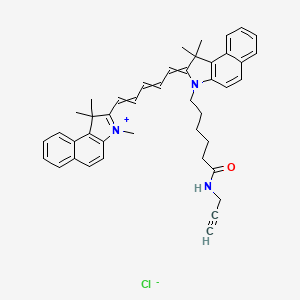

| Chemical Formula | C₄₃H₄₆ClN₃O |

| Molecular Weight | 656.3 g/mol |

| Excitation Max (nm) | 684 |

| Emission Max (nm) | 710 |

| Solubility | Good in organic solvents; low in water |

| Purity | >95% (HPLC) |

This compound is primarily used in Click Chemistry reactions, where it reacts with azido groups to form stable triazole linkages without the need for elevated temperatures or harsh conditions .

Applications in Biological Research

This compound has been employed in various biological applications, including:

- Protein Labeling : It is used to tag azido-labeled proteins, allowing for the study of protein interactions and modifications through fluorescence microscopy .

- Imaging : Its NIR properties facilitate deep tissue imaging with minimal autofluorescence, making it ideal for in vivo studies .

- Glycosylation Studies : this compound has been utilized to analyze glycosylation patterns in different cell types by labeling azido-sugars incorporated into glycoproteins .

Case Study 1: Protein Labeling and Imaging

In a study involving Chinese hamster ovary (CHO) cells, this compound was used to label proteins that had been metabolically modified with azido-sugars. The researchers demonstrated that this compound specifically tagged these proteins without cross-reactivity to non-azido labeled proteins. The resulting fluorescence allowed for the differentiation of glycosylated proteins between two different CHO cell lines, illustrating the dye's utility in studying post-translational modifications .

Case Study 2: In Vivo Imaging

Another significant application of this compound is in live animal imaging studies. Researchers have successfully employed this dye to visualize tumor growth and metastasis in mouse models using fluorescence imaging techniques. The long-wavelength emission of Cy5.5 minimizes background interference from biological tissues, enhancing the clarity of the images obtained .

Research Findings

Recent findings indicate that the use of this compound in Click Chemistry not only improves labeling efficiency but also enhances specificity when targeting azide-modified biomolecules. For instance, a study demonstrated that using lower concentrations of copper catalysts during reactions with this compound resulted in successful labeling of lipid molecules without significant cytotoxic effects on HeLa and HEK293 cell lines . This highlights the versatility and safety profile of this compound for various biological applications.

Properties

Molecular Formula |

C43H46ClN3O |

|---|---|

Molecular Weight |

656.3 g/mol |

IUPAC Name |

6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |

InChI |

InChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H |

InChI Key |

ZAMUEMBIJDLVQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.